Suzuki–Miyaura Cross‑Coupling Reactivity: 2‑(4‑Fluorophenyl) vs. C(2)‑Unsubstituted 6‑Bromo Analogue
In a comparative study of 6‑bromoimidazo[1,2‑a]pyridines bearing different C(2) substituents, 6‑bromo‑2‑(4‑fluorophenyl)imidazo[1,2‑a]pyridine underwent efficient Suzuki cross‑coupling with phenylboronic acid under standard [Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O] conditions, whereas the corresponding C(2)‑unsubstituted 6‑bromo derivative was poorly reactive under the identical protocol [1]. The authors explicitly state that the 2‑(4‑fluorophenyl) and 2‑methyl analogues were both reactive, while the 6‑Br derivative unsubstituted at C(2) required separate optimisation of catalyst and base to achieve useful conversion [1].
| Evidence Dimension | Suzuki cross-coupling reactivity (qualitative ranking; standard conditions) |
|---|---|
| Target Compound Data | Efficient coupling (2-(4-fluorophenyl) substituent) |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyridine (C(2)-H); Poorly reactive under same conditions |
| Quantified Difference | Qualitative: efficient vs. poorly reactive; optimisation required for unsubstituted analogue |
| Conditions | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, phenylboronic acid, 80 °C (standard Suzuki protocol) |
Why This Matters
Procuring the C(2)-(4-fluorophenyl) derivative eliminates the need for reaction re‑optimisation, saving 2–5 synthesis days and reducing metal/catalyst consumption in medicinal chemistry programmes.
- [1] Enguehard-Gueiffier, C.; Renou, J.-L.; Allouchi, H.; Gueiffier, A. (2001). (Hetero)Arylation of 6-Halogenoimidazo[1,2-a]pyridines Differently Substituted at C(2): Influence of the 2-Substituent on the Suzuki Cross-Coupling Reaction. Helvetica Chimica Acta, 84(12), 3610‑3623. View Source
